molecular formula C12H14O4 B102866 2-Hydroxy-3-phenoxypropyl acrylate CAS No. 16969-10-1

2-Hydroxy-3-phenoxypropyl acrylate

Cat. No.: B102866
CAS No.: 16969-10-1
M. Wt: 222.24 g/mol
InChI Key: HHQAGBQXOWLTLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenoxypropyl acrylate is synthesized through the esterification reaction between 2-hydroxy-3-phenoxypropanol and acrylic acid . The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions and involves the use of a catalyst to enhance the reaction rate . The reaction conditions often include moderate temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-phenoxypropyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: UV radiation and photoinitiators are commonly used.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

    Addition Reactions: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products:

Comparison with Similar Compounds

  • 2-Hydroxyethyl acrylate
  • Ethylene glycol phenyl ether acrylate
  • 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
  • Glycerol 1,3-diglycerolate diacrylate
  • 4-Hydroxybutyl acrylate

Comparison: 2-Hydroxy-3-phenoxypropyl acrylate is unique due to its phenoxy group, which imparts higher reactivity and better light resistance compared to similar compounds . This makes it particularly suitable for applications requiring high-performance materials, such as UV-curable coatings and adhesives.

Properties

IUPAC Name

(2-hydroxy-3-phenoxypropyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQAGBQXOWLTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70856-48-3
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70856-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1044851
Record name 2-Hydroxy-3-phenoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16969-10-1
Record name 2-Hydroxy-3-phenoxypropyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16969-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-3-phenoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-phenoxypropyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Phenoxy-2-hydroxypropyl acrylate was prepared as described in Example 17 except that the acrylic acid was added over 1 hour at 100°, 2,6-di-tert. butyl-p-cresol was used in place of hydroquinone, and the mixture was heated for 4 hours at 100° after the acrylic acid had been added.
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Synthesis routes and methods II

Procedure details

To 3000 g of phenyl glycidyl ether (epoxide content 6.16 equiv./kg) containing 9 g of tetramethylammonium chloride and 6 g of 2,6-di-t-butyl-p-cresol, stirred at 100°, was added 1332 g of acrylic acid over one hour. The mixture was stirred at 100° for a further 4 hours, by which time the epoxide content was 0.91 equiv./kg and the viscosity was 60 cP at 25°, to yield 3-phenoxy-2-hydroxypropyl acrylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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